4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride
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Overview
Description
4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride is a chemical compound known for its high affinity and selectivity towards 5-HT6 serotonin receptors . This compound is often used in scientific research to study the role of serotonin receptors in various physiological and pathological processes.
Preparation Methods
The synthesis of 4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the iodination of a suitable precursor followed by sulfonamide formation. The reaction conditions often involve the use of iodine and a sulfonamide source under controlled temperature and pH conditions . Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The methoxy and piperazinyl groups can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents.
Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: To study the function of serotonin receptors in cellular processes.
Medicine: As a potential therapeutic agent targeting serotonin receptors for the treatment of neurological disorders.
Industry: In the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily by binding to 5-HT6 serotonin receptors, which are involved in neurotransmission. This binding can modulate various signaling pathways, influencing processes such as mood regulation, cognition, and memory . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other 5-HT6 receptor antagonists such as SB-271046 and SB-269970 . Compared to these compounds, 4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide has unique structural features that may confer different binding affinities and selectivities, making it a valuable tool in research.
Properties
IUPAC Name |
4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22IN3O3S.ClH/c1-21-9-11-22(12-10-21)17-13-15(5-8-18(17)25-2)20-26(23,24)16-6-3-14(19)4-7-16;/h3-8,13,20H,9-12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGOZFXMAJBFGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClIN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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